![molecular formula C14H12Cl2N4O4S B2764017 3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid CAS No. 881434-44-2](/img/structure/B2764017.png)
3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an amino group, a sulfanyl group, a hydroxy group, a triazinyl group, and a propanoic acid group. It also contains a 2,5-dichlorophenyl moiety .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability can be determined experimentally. The presence of polar functional groups suggests that this compound might have some degree of solubility in polar solvents .Applications De Recherche Scientifique
Therapeutic Applications of 5-Aminosalicylic Acid
5-Aminosalicylic acid (5-ASA) primarily finds its application in the treatment of inflammatory bowel diseases (IBDs), such as ulcerative colitis. Research studies have demonstrated its efficacy in inducing and maintaining remission in patients with mild to moderate forms of the disease.
Treatment of Ulcerative Colitis
Mechanism of Action
The therapeutic effects of 5-ASA in treating ulcerative colitis are attributed to its anti-inflammatory properties. While its exact mechanism is not fully understood, 5-ASA is believed to inhibit the production of inflammatory mediators in the colon, thereby reducing inflammation and promoting mucosal healing.
Safety and Efficacy
The safety profile of 5-ASA is generally favorable, making it a preferred option for long-term management of IBD. However, like all medications, it is not without potential side effects, some of which can be serious. Clinical trials and studies have been conducted to optimize the dosage and formulation of 5-ASA to maximize its therapeutic benefits while minimizing adverse effects.
- Dosage Optimization: Research has been directed towards determining the optimal dosage of 5-ASA for effective treatment. Studies comparing different dosages of 5-ASA enemas in patients with active ulcerative colitis have found that lower doses can be just as effective as higher doses, suggesting that dosage optimization can help in reducing potential side effects without compromising efficacy (Campieri et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if this compound shows promising activity in preliminary tests, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in more complex models .
Propriétés
IUPAC Name |
3-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O4S/c15-7-1-2-8(16)10(5-7)17-11(21)6-25-14-18-13(24)9(19-20-14)3-4-12(22)23/h1-2,5H,3-4,6H2,(H,17,21)(H,22,23)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJNWRYMNAFCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.